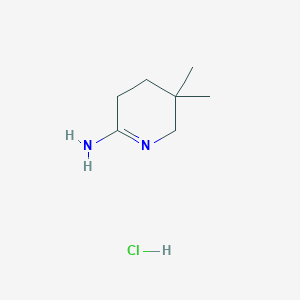
2-Furyldimethylsilanol sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furyldimethylsilanol sodium salt: is an organosilicon compound with the molecular formula C₆H₉NaO₂Si It is a derivative of furan, a heterocyclic aromatic organic compound, and contains a silicon atom bonded to two methyl groups and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Furyldimethylsilanol sodium salt typically involves the reaction of furan with dimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
- Reaction of Furan with Dimethylchlorosilane:
- Equation:
C4H4O+(CH3)2SiCl+NaOH→C6H9NaO2Si+NaCl+H2O
Reagents: Furan, dimethylchlorosilane, sodium hydroxide
Conditions: The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Furyldimethylsilanol sodium salt undergoes various chemical reactions, including:
- Oxidation: The furan ring can be oxidized to form furan derivatives.
- Reduction: The compound can be reduced to form silanol derivatives.
- Substitution: The silicon atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
- Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
- Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
- Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent.
Major Products:
- Oxidation: Furan derivatives such as furan-2-carboxylic acid.
- Reduction: Silanol derivatives such as dimethylsilanol.
- Substitution: Substituted silanol compounds.
Wissenschaftliche Forschungsanwendungen
2-Furyldimethylsilanol sodium salt has several scientific research applications, including:
- Chemistry: It is used as a reagent in organic synthesis for the preparation of various furan derivatives.
- Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
- Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
- Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Furyldimethylsilanol sodium salt involves its interaction with molecular targets and pathways. The furan ring and silicon atom play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure.
Vergleich Mit ähnlichen Verbindungen
- Furan: A simple heterocyclic compound with a similar ring structure.
- Dimethylsilanol: A silicon-containing compound with similar reactivity.
- Sodium furan-2-carboxylate: A furan derivative with a carboxylate group.
Uniqueness: 2-Furyldimethylsilanol sodium salt is unique due to the presence of both a furan ring and a silicon atom in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
879904-88-8 |
|---|---|
Molekularformel |
C6H10NaO2Si |
Molekulargewicht |
165.22 g/mol |
IUPAC-Name |
sodium;furan-2-yl-dimethyl-oxidosilane |
InChI |
InChI=1S/C6H10O2Si.Na/c1-9(2,7)6-4-3-5-8-6;/h3-5,7H,1-2H3; |
InChI-Schlüssel |
WHZZRZHZQWMTNF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C1=CC=CO1)[O-].[Na+] |
Kanonische SMILES |
C[Si](C)(C1=CC=CO1)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


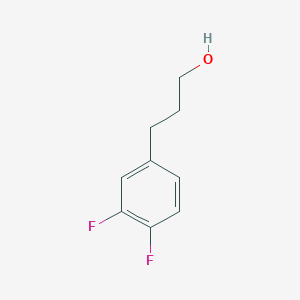
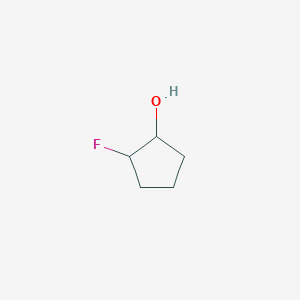
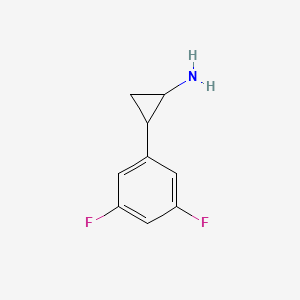
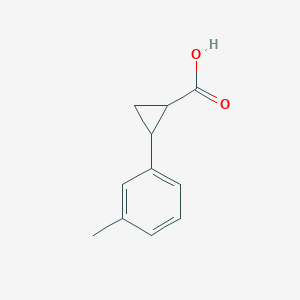
![4,5-Dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B1343215.png)
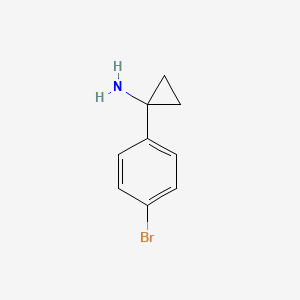
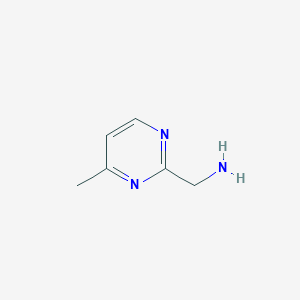
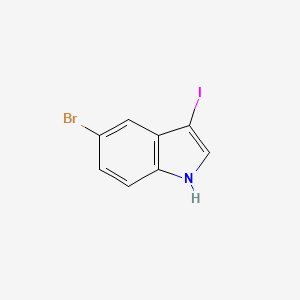
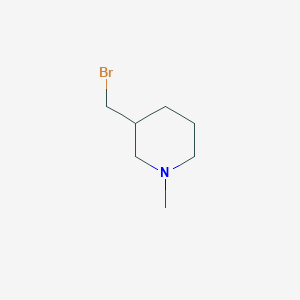
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)

